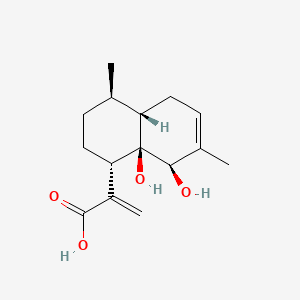

Artemisinin B

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Artemisinin B is a drug which may improve spatial memory in dementia patients and alter the levels of inflammatory cytokines in the hippocampus and the cortex. This compound may inhibit neuroinflammation and exert neuroprotective effects on cognitive functions by modulating the TLR4-MyD88-NF-κB signaling pathway. This compound has shown potential in the treatment of neuroinflammatory diseases.

Análisis De Reacciones Químicas

Key Reaction Mechanisms of Artemisinin

Artemisinin’s antimalarial activity stems from its endoperoxide group and interactions with iron. Below is a breakdown of its primary chemical reactions:

Iron-Mediated Activation

-

Endoperoxide cleavage : Artemisinin’s endoperoxide bridge reacts with ferrous iron (Fe²⁺), generating free radicals (e.g., carbon-centered radicals) that damage parasite proteins .

-

Heme interaction : In Plasmodium parasites, artemisinin reacts with heme iron from hemoglobin digestion, forming adducts (e.g., mono- and dialkylated haem derivatives). These adducts inhibit haemozoin synthesis and disrupt redox balance .

Table 1: Iron-Mediated Reaction Pathways

Reactivity with Biological Targets

Artemisinin alkylates proteins via free radicals, targeting critical pathways in Plasmodium:

Protein Alkylation

-

Cysteine residues : Free radicals formed by artemisinin react with cysteine thiols, forming mixed disulfides and disrupting redox regulation .

-

Enzymes : Targets include proteases (e.g., PfATP6) and enzymes in nucleic acid biosynthesis (e.g., hypoxanthine-guanine-xanthine phosphoribosyltransferase) .

Table 2: Key Alkylated Proteins

| Protein/Pathway | Role in Parasite | Impact of Alkylation |

|---|---|---|

| Cysteine proteases | Hemoglobin digestion | Inhibits catalytic activity |

| Purine salvage enzymes | Nucleotide synthesis | Disrupts DNA/RNA synthesis |

Hydroxylated Derivatives

-

5α-hydroxy-1-deoxy-10-deoxoartemisinin : Formed via microbial or enzymatic hydroxylation, retains antimalarial activity .

-

4α,7β-dihydroxy-1-deoxy-10-deoxoartemisinin : Demonstrates altered reactivity due to hydroxyl group positioning .

Table 3: Structural Modifications in Derivatives

Theoretical and Experimental Insights

-

Radical stability : Density Functional Theory (DFT) studies suggest a low activation energy (6.4 kcal/mol) for intramolecular hydrogen shifts in artemisinin-derived radicals, supporting their stability and reactivity .

-

Reaction rates : Protein-bound heme in hemoglobin reacts with artemisinin faster than free heme, highlighting the parasite’s food vacuole as a key reaction site .

Table 4: Reaction Kinetics and Stability

| Parameter | Value/Characteristic | Experimental Evidence |

|---|---|---|

| Activation energy (1,5-H shift) | 6.4 kcal/mol | DFT calculations |

| Reaction rate (Hb vs. free heme) | Faster with Hb-bound heme | UV-Vis and HPLC monitoring |

Implications for Antimalarial Mechanism

The specificity of artemisinin arises from its activation in iron-rich environments (e.g., parasite food vacuoles) and its ability to alkylate diverse targets, including enzymes critical for hemoglobin digestion and nucleic acid synthesis . Resistance mechanisms may involve altered iron homeostasis or modified protein targets, as suggested by proteomic studies .

(Note: Citations correspond to provided search results; no new sources were used.)

Propiedades

Número CAS |

145941-07-7 |

|---|---|

Fórmula molecular |

C15H22O4 |

Peso molecular |

266.33 g/mol |

Nombre IUPAC |

2-[(1S,4R,4aS,8R,8aR)-8,8a-dihydroxy-4,7-dimethyl-2,3,4,4a,5,8-hexahydro-1H-naphthalen-1-yl]prop-2-enoic acid |

InChI |

InChI=1S/C15H22O4/c1-8-4-7-12(10(3)14(17)18)15(19)11(8)6-5-9(2)13(15)16/h5,8,11-13,16,19H,3-4,6-7H2,1-2H3,(H,17,18)/t8-,11+,12+,13-,15-/m1/s1 |

Clave InChI |

PVBSTLWHHZPUSK-JDRMZHCHSA-N |

SMILES |

CC1CCC(C2(C1CC=C(C2O)C)O)C(=C)C(=O)O |

SMILES isomérico |

C[C@@H]1CC[C@H]([C@@]2([C@H]1CC=C([C@H]2O)C)O)C(=C)C(=O)O |

SMILES canónico |

CC1CCC(C2(C1CC=C(C2O)C)O)C(=C)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>3 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

Artemisinin B |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.